![molecular formula C21H18N6O B2689088 N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide CAS No. 1019105-79-3](/img/structure/B2689088.png)
N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the crystal structure of a related compound was determined to be triclinic .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the 1 H NMR spectrum of a related compound was reported .Scientific Research Applications
Antitumor Activity
The compound’s structure suggests potential antitumor properties. Researchers have synthesized related pyrazole-bearing compounds and evaluated their antitumor potential against different cell lines . Further investigations could explore its mechanism of action and efficacy in cancer treatment.
Antileishmanial Activity
Pyrazole derivatives have been associated with potent antileishmanial effects. Considering the compound’s structure, it may exhibit activity against Leishmania parasites. In vitro studies could assess its effectiveness in combating leishmaniasis .
Antimalarial Activity
Given the diverse pharmacological effects of pyrazole-containing compounds, exploring this compound’s antimalarial potential is warranted. Molecular simulation studies could shed light on its interactions with relevant targets, such as enzymes involved in malaria parasite survival .
Future Directions
Pyrazole-containing compounds have received attention for the development of new pesticides in recent years due to their various biological activities, high selectivities, and low toxicities . Therefore, “N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide” and similar compounds could potentially be researched further for their applications in this field .
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ
Mode of Action
This interaction could potentially alter cellular processes, but more research is needed to confirm this .
Biochemical Pathways
Given that similar compounds have shown activity on kinases , it’s possible that this compound could affect pathways regulated by these enzymes. These could include signal transduction pathways, cell growth and proliferation pathways, among others.
Result of Action
Based on the activity of similar compounds, it’s possible that this compound could have effects on cellular processes regulated by its target kinases .
properties
IUPAC Name |
N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-15-13-14-27(26-15)20-12-11-19(24-25-20)22-17-7-9-18(10-8-17)23-21(28)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,24)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPODUKCPGASQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide |
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